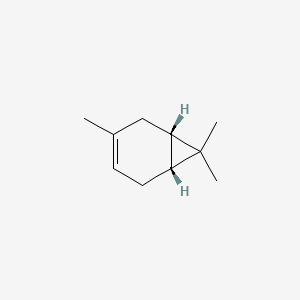

(+)-3-Carene

Beschreibung

(-)-3-Carene is a natural product found in Camellia sinensis, Magnolia officinalis, and other organisms with data available.

Eigenschaften

CAS-Nummer |

498-15-7 |

|---|---|

Molekularformel |

C10H16 |

Molekulargewicht |

136.23 g/mol |

IUPAC-Name |

(1R,6S)-3,7,7-trimethylbicyclo[4.1.0]hept-3-ene |

InChI |

InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h4,8-9H,5-6H2,1-3H3/t8-,9+/m0/s1 |

InChI-Schlüssel |

BQOFWKZOCNGFEC-DTWKUNHWSA-N |

SMILES |

CC1=CCC2C(C1)C2(C)C |

Isomerische SMILES |

CC1=CC[C@H]2[C@@H](C1)C2(C)C |

Kanonische SMILES |

CC1=CCC2C(C1)C2(C)C |

Andere CAS-Nummern |

498-15-7 |

Physikalische Beschreibung |

Clear, very faintly yellow liquid; [Sigma-Aldrich MSDS] |

Piktogramme |

Flammable; Irritant; Health Hazard; Environmental Hazard |

Synonyme |

(+)-3-carene 3-carene 3-carene, (R)-isomer 3-carene, (S)-(cis)-isomer delta(3)-carene delta-3-carene delta3-carene |

Herkunft des Produkts |

United States |

Biosynthesis and Biogenetic Pathways of + -3-carene

Elucidation of the Mevalonate (MVA) Pathway and Methylerythritol Phosphate (MEP) Pathway Contributions

Terpenoids are synthesized in plants primarily via two distinct pathways: the mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, also known as the 1-deoxy-D-xylulose-5-phosphate (DXP) pathway tandfonline.com. While the MVA pathway typically operates in the cytoplasm to produce sesquiterpenes and triterpenes, the MEP pathway is localized in plastids and is the primary route for the biosynthesis of monoterpenes, including (+)-3-carene, and diterpenes tandfonline.com.

Both pathways converge to produce the universal five-carbon (C5) building blocks: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP) tandfonline.comwikipedia.org. These C5 units are then condensed head-to-tail to form longer prenyl diphosphates. For the synthesis of monoterpenes, IPP and DMAPP are combined to yield the ten-carbon (C10) precursor, geranyl diphosphate (GPP) tandfonline.comwikipedia.org. This crucial condensation step is catalyzed by the enzyme geranyl diphosphate synthase (GPPS) tandfonline.com.

Characterization of this compound Synthase (EC 4.2.3.107)

The terminal step in this compound biosynthesis is catalyzed by this compound synthase (EC 4.2.3.107), an enzyme that facilitates the cyclization of geranyl diphosphate (GPP) to produce this compound and diphosphate wikipedia.orgalchetron.comqmul.ac.uk. This enzyme is systematically classified as a geranyl-diphosphate diphosphate-lyase [cyclizing, (+)-car-3-ene-forming] and is also referred to as 3-carene cyclase or 3CAR qmul.ac.uk. As a lyase, it requires divalent metal ions, such as Mg2+ or Mn2+, for its catalytic activity uniprot.orguniprot.org.

The enzymatic mechanism employed by this compound synthase, characteristic of monoterpene synthases, involves a series of divalent metal ion-dependent ionization, isomerization, and cyclization reactions nih.gov. The catalytic cascade begins with the ionization of the substrate, geranyl diphosphate (GPP), which leads to the formation of an enzyme-bound intermediate, specifically (3S)-linalyl diphosphate qmul.ac.uknih.govnih.gov.

Following the formation of (3S)-linalyl diphosphate, reionization and subsequent intramolecular attack from the allylic double bond generate the α-terpinyl cation nih.gov. This carbocation intermediate is pivotal for the formation of various cyclic monoterpenes. For the specific production of this compound, a 5,8-ring closure reaction occurs, leading to the characteristic bicyclic structure, and the reaction is terminated by deprotonation nih.gov. Research indicates that the 5-pro-R hydrogen of geranyl diphosphate is eliminated during the formation of the cyclopropane ring, suggesting that the cyclopropyl ring closure proceeds via a (4S)-α-terpinyl cation derived from the anti-endo cyclization of the (3S)-linalyl diphosphate intermediate qmul.ac.uknih.gov.

This compound synthase exhibits distinct substrate specificity. While geranyl diphosphate (GPP) is the physiological substrate, the enzyme reacts with (3S)-linalyl diphosphate approximately twice as rapidly as it does with GPP wikipedia.orgalchetron.comqmul.ac.uk. Furthermore, kinetic analyses have demonstrated that the enzyme's reaction rate with the (3S)-enantiomer of linalyl diphosphate is 25-fold greater than with the (3R)-enantiomer qmul.ac.uknih.gov. This pronounced stereochemical preference strongly supports the role of (3S)-linalyl diphosphate as a critical enzyme-bound intermediate in the reaction pathway, with its cyclization being faster than the coupled isomerization and cyclization of the geranyl substrate qmul.ac.uknih.gov.

It is also noteworthy that some this compound synthases, such as those found in Norway spruce (Picea abies) and Sitka spruce (Picea sitchensis), are multi-product enzymes, capable of producing terpinolene in addition to this compound qmul.ac.ukuniprot.orgnih.gov. However, this compound typically remains the predominant product when GPP is the substrate researchgate.net.

The following table summarizes the kinetic parameters for a specific this compound synthase (Li3CARS) from Lavandula x intermedia with different substrates:

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Major Product |

| Geranyl Diphosphate (GPP) | 3.69 ± 1.17 | 2.01 | 0.56 | This compound |

| Neryl Diphosphate (NPP) | - | - | 0.044 | Multiple |

| researchgate.net |

Genetic and Proteomic Regulation of this compound Biosynthesis in Plant Systems

The levels of this compound in plants are not solely determined by enzyme presence but are intricately regulated at both genetic and proteomic levels. This regulation is particularly evident in conifers like Sitka spruce (Picea sitchensis), where this compound plays a significant role in defense against insect pests such as the white pine weevil nih.govresearchgate.netnih.gov.

Significant variation in this compound levels among different plant genotypes, such as resistant versus susceptible Sitka spruce, can be attributed to differences in the copy number of this compound synthase (PsTPS-3car) genes nih.govresearchgate.netnih.gov. In Sitka spruce, a family of closely related PsTPS-3car genes, sharing 82-95% amino acid sequence identity, governs the biosynthesis of this compound researchgate.netnih.gov.

Beyond gene copy number and transcriptional activity, the actual protein expression levels of this compound synthases are crucial determinants of the final this compound phenotype nih.govresearchgate.netnih.gov. Proteomic analyses have confirmed the differential expression patterns observed at the mRNA level, indicating that the amount of functional enzyme available contributes directly to the biosynthetic capacity researchgate.net.

Moreover, variations in the catalytic efficiency of these enzymes are a significant regulatory factor nih.govresearchgate.netnih.govescholarship.org. Kinetic characterization of recombinant PsTPS-3car enzymes from Sitka spruce has revealed distinct differences in the activities of PsTPS-3car2 and PsTPS-3car3, which directly contribute to the varying this compound profiles observed in resistant and susceptible tree genotypes researchgate.net. Specific amino acid residues within the enzyme, such as a leucine at position 596 in Sitka spruce monoterpene synthases, have been identified as critical for promoting this compound formation and influencing the enzyme's catalytic efficiency, illustrating the inherent plasticity and evolutionary potential within this enzyme family nih.govescholarship.org.

Chemical Synthesis and Advanced Transformations of + -3-carene

Strategies for Synthesis of (+)-3-Carene Derivatives with Retention of Bicyclic Skeleton

The transformation of this compound often aims to retain its bicyclic structure, leading to valuable derivatives. Key strategies involve epoxidation and various oxidation reactions ichem.mdresearchgate.netresearchgate.net.

Epoxidation is a crucial transformation for functionalizing terpenes, yielding important intermediates for fine and bulk chemicals, including pharmaceuticals and polymers mdpi.comcore.ac.uk.

The epoxidation of this compound (compound 1 ) typically yields 3,4-epoxycaranes, with the most common isomer being trans-3,4-epoxycarane (compound 2 ) mdpi.com. Peroxycarboxylic acids are known to attack the double bond of this compound from the less sterically hindered side, opposite to the gem-dimethyl group, predominantly forming this isomer ichem.mdresearchgate.net.

Biotransformation studies also highlight stereoselective epoxide formation. For instance, the larvae of Spodoptera litura convert (+)-Δ3-carene into (+)-(1S,3S,4R,6R)-3,4-epoxycarane (compound 1-1 ) through a regioselective hydroxylation at the C-9 position followed by stereoselective epoxidation at the C-3 carbon-carbon double bond acs.orgnih.gov. Similarly, the cytochrome P450 enzyme CYP1A2 has been reported to produce Δ3-carene-epoxide researchgate.net.

Various catalytic systems have been developed for the epoxidation of this compound, often employing hydrogen peroxide as an oxidant due to its environmental friendliness and cost-effectiveness researchgate.netmdpi.comrsc.org.

Methyltrioxorhenium (MTO): Methyltrioxorhenium (MTO) is an effective catalyst for the epoxidation of olefins, including this compound ichem.mdmdpi.com. Its reactivity is enhanced by the presence of Lewis bases, such as p-methoxyaniline, 2-aminomethylpyridine, and trans-diaminocyclohexane, as ligands. A significant excess of these ligands is often required to achieve high yields and selectivity when using a 35% hydrogen peroxide solution in CH2Cl2/CH3CN ichem.mdresearchgate.net. While MTO catalysis can lead to the formation of epoxide (compound 2 ) and diol (compound 4 ) in a 1:1 ratio with a total yield of 93%, microencapsulated Lewis base adducts of MTO with nitrogen-containing ligands have shown improved selectivity for the epoxide ichem.mdresearchgate.net. For example, with 2-aminomethylpyridine, the yield of epoxide increased to 91% with only 3% diol formation ichem.md.

CAL-B Enzyme (Candida antarctica Lipase B): Lipase enzymes, such as Candida antarctica Lipase B (CAL-B), have been employed for the epoxidation of olefins like monoterpenes. This chemo-enzymatic process involves the in situ generation of percarboxylic acid from a carboxylic acid and hydrogen peroxide in the presence of the lipase, which then epoxidizes the monoterpene via the Prilezhaev mechanism researchgate.net. This method offers a "green" alternative to conventional chemical methods nih.gov.

Other notable catalytic systems for this compound epoxidation include:

Polyoxometalate/Mn(III) porphyrin in combination with ammonium acetate ichem.mdresearchgate.net.

Sodium tungstate (Na2WO4·2H2O) with [(n-C8H17)3-NCH3]HSO4 and 30% H2O2/phosphate buffer ichem.mdresearchgate.net.

Tungsten-based polyoxometalate catalysts with aqueous H2O2 under solvent-free conditions, yielding 3-carene oxide as a single diastereomer in good yields (e.g., 92% isolated yield after 7 hours) core.ac.ukrsc.org. These systems demonstrate excellent diastereoselectivity, consistent with epoxidation occurring from the least-hindered face of the alkene bond rsc.org.

Tris(pyrazolyl)methane molybdenum tricarbonyl complex with tert-butyl hydroperoxide under microwave irradiation, achieving 100% pure epoxide with 88% conversion in 24 hours ichem.md.

Hexafluoroacetone as a catalyst with 60% H2O2 in 1,1,1,3,3,3-hexafluoroisopropanol ichem.md.

Manganese sulfate, salicylic acid, sodium bicarbonate, and acetonitrile with aqueous hydrogen peroxide, yielding trans-3,4-epoxycarane mdpi.com.

The following table summarizes some catalytic systems and their outcomes for this compound epoxidation:

| Catalyst System | Oxidant | Conditions | Product(s) | Yield/Selectivity | Reference |

| Methyltrioxorhenium (MTO) + 2-aminomethylpyridine | 35% H2O2 | CH2Cl2/CH3CN | Epoxide (2 ), Diol (4 ) | 91% Epoxide, 3% Diol | ichem.mdresearchgate.net |

| Tungsten polyoxometalate | 30% H2O2 (pH 7.0) | Solvent-free, room temperature, 7 h | 3-Carene oxide (2 ) (single diastereomer) | 92% Isolated Yield | rsc.org |

| Tris(pyrazolyl)methane molybdenum tricarbonyl complex | tert-butyl hydroperoxide | 1,2-dichloroethane, 50°C, microwave, 24 h | Epoxide (2 ) | 88% Conversion, 100% purity | ichem.md |

| Activated carbon-supported CuCl2 (CuCl2/AC) | tert-butyl hydroperoxide (TBHP) and O2 | 45 °C, acetonitrile, 12 h | (−)-3-carene-2,5-dione | 100% conversion, 78% selectivity | researchgate.net |

| Manganese sulfate, salicylic acid, sodium bicarbonate, acetonitrile | 35%–38% H2O2 | 18–22 °C | trans-3,4-epoxycarane (5 ) | 47% Isolated Yield | mdpi.com |

Beyond epoxidation, this compound undergoes various oxidation reactions, some of which are crucial for producing valuable derivatives while retaining the bicyclic skeleton ichem.mdresearchgate.netresearchgate.net.

Allylic oxidation of this compound is a significant pathway leading to the formation of carenones, such as 3-caren-5-one. This type of oxidation can be achieved through both chemical and enzymatic methods.

Activated carbon-supported CuCl2 (CuCl2/AC) acts as a heterogeneous catalyst for the liquid-phase selective allylic oxidation of this compound using tert-butyl hydroperoxide (TBHP) and O2. Under optimal conditions (45 °C, 1% molar ratio of CuCl2 to this compound, 1:3 volume ratio of this compound to TBHP, 12 h reaction time), 100% conversion of this compound and 78% selectivity for (−)-3-carene-2,5-dione were achieved researchgate.net.

Enzymatic bioconversion by the basidiomycete Pleurotus sapidus via a novel dioxygenase also yields carenones. After 4 hours of incubation, 3-caren-5-one, 3-caren-2-one, and 2-caren-4-one accumulated as major oxidation products. This process involves the introduction of molecular oxygen at allylic positions of the cyclic isopentenyl moiety, with a preference for the position adjacent to the non-substituted carbon atom of the C-C double bond, and is proposed to proceed via a radical mechanism similar to lipoxygenase catalysis tuwien.atnih.gov. Penicillium nigricans also transforms Δ3-carene into neutral metabolic compounds including carvone, dihydrocarvone, carveol, (+)-trans-p-mentha-5,8-dien-2-ol, and (+)-trans-p-mentha-5,8-dien-2-one, and acidic compounds like perillic acid .

Oxidation of 3-carene with aqueous hydrogen peroxide catalyzed by metalloporphyrins can also lead to allylic oxidation products like 3-caren-5-one and 3-carene-2,5-dione, alongside epoxides mdpi.comresearchgate.net.

Hydroxylation and subsequent carbonyl formation are also observed in the transformation of this compound.

Enzymatic Hydroxylation: The enzyme Δ3-carene hydroxylase, found in Penicillium nigricans, catalyzes the hydroxylation of Δ3-carene to yield carveol . This regioselective hydroxylation is a key initial step in the biotransformation of Δ3-carene by various organisms, including the larvae of Spodoptera litura, which hydroxylate at the C-9 position of the geminal dimethyl group acs.orgnih.gov. Human cytochrome P450 enzymes have also been shown to metabolize Δ3-carene, leading to allylic hydroxylation and epoxidation products researchgate.net.

Halohydrin Formation: Chloroperoxidase (CPO) from Caldariomyces fumago can catalyze the regio- and stereoselective halo-hydroxylation of this compound in the presence of halide ions (chloride, bromide, iodide). The reaction products are the respective (1S,3R,4R,6R)-4-halo-3,7,7-trimethyl-bicyclo[4.1.0]-heptane-3-ols. This process is rapid and nearly quantitative, with initial specific activities for halohydrin formation increasing from chloride to iodide nih.gov.

Carbonyl Formation: Following hydroxylation, further oxidation can lead to carbonyl compounds. For instance, carveol can undergo oxidation of its hydroxyl group to a keto group, forming compounds like (+)-trans-p-mentha-5,8-dien-2-one, which can further isomerize to carvone . In some biotransformations, an epoxide intermediate undergoes ring cleavage to yield a keto compound, such as dihydrocarvone . Atmospheric oxidation of Δ3-carene by the hydroxyl radical (OH) is known to produce caronaldehyde as a main first-generation product copernicus.orgnih.gov.

Allylic Oxidation to Carenones (e.g., 3-caren-5-one)

Synthesis of Sulfur- and Selenium-Containing Derivatives

This compound can be transformed into a variety of sulfur- and selenium-containing derivatives, which find applications in asymmetric synthesis fishersci.sewikipedia.org. The direct addition of hydrogen sulfide (H2S) to 3-carene in the presence of Lewis acids like aluminum chloride (AlCl3) is a non-selective process, resulting in low yields of a mixture of products. These products include cis- and trans-thiols, episulfides, and para-menthane thiols fishersci.ca.

More selective approaches involve the synthesis of α,β-hydroxythiols. For instance, the oxidation of 3-carene with meta-chloroperbenzoic acid (m-CPBA) selectively yields trans-epoxide. This epoxide can then undergo nucleophilic ring opening with thioacetic acid (AcSH) in the presence of tetramethylammonium fluoride (TMAF) as a catalyst, leading to hydroxythioacetate, which is subsequently deacylated by lithium aluminum hydride (LiAlH4) to form the corresponding α-hydroxythiol. Similarly, cis-epoxide, obtained via bromohydrin, also interacts with AcSH in the presence of TMAF to produce a thioacetate, which upon deacylation, yields α-hydroxythiol fishersci.ca.

Formation of Amino Derivatives, Aziridines, Azido-Alcohols, and Azidoamines

The synthesis of nitrogen-containing derivatives from this compound is a significant area of research, yielding amino derivatives, aziridines, azido-alcohols, and azidoamines fishersci.sewikipedia.orgwikipedia.orgwikipedia.org. A common strategy involves the stereoselective preparation of 3,4-α-carene- or 3,4-β-carene-epoxides. The ring opening of these epoxides with sodium azide leads to the formation of azido-alcohols wikipedia.org. The yield of azido-alcohol can be increased to 65% when the reaction is performed in aqueous acetic acid, with regioselectivity explained by the initial protonation of the epoxide ring, directing the nucleophilic attack of the azide ion to the more substituted α-carbon atom wikipedia.org.

Subsequent cyclization of these azido-alcohols, often facilitated by triphenylphosphine (Ph3P), affords the corresponding aziridine diastereoisomers wikipedia.org. These aziridine rings can then be opened by sodium azide to produce azidoamines, which can be further reduced to diamine diastereoisomers wikipedia.org. Aminoalkylated aziridines have also been synthesized through the cyclization of azidoalcohol with triphenylphosphine, followed by condensation with formalin and secondary amines wikipedia.org. Additionally, mono-N-tosylated-1,2-diamines can be prepared from this compound by transforming it into the N-tosylaziridine derivative using chloramine-T trihydrate, followed by ring opening with sodium azide and subsequent reduction of the azide function guidetopharmacology.org.

Substituted Heterocycles Based on this compound Scaffold

This compound serves as a scaffold for the construction of various substituted heterocyclic compounds fishersci.sewikipedia.orgwikipedia.org. One example involves the synthesis of spiro-heterocyclic compounds, such as spirans, through the condensation of an α-activated acid ester derived from 3-carene with isatin and malononitrile, catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO) wikipedia.org. This reaction yields an equal mixture of diastereomeric spirans wikipedia.org.

Another notable heterocyclic derivative is a β-lactam, which is formed from the reaction of chlorosulfonyl isocyanate with this compound wikipedia.org. Furthermore, new chiral fused pyrimidines annelated with modified terpenic frames have been synthesized from β-enaminones derived from this compound fishersci.co.uk. The isomerization of this compound to (+)-2-carene can also precede the synthesis of heterocyclic compounds like hexahydroisobenzofuran and 3-oxabicyclo[3.3.1]nonane scaffolds, which are then formed by reaction with heteroaromatic aldehydes fishersci.be.

Isomerization and Skeletal Rearrangement Reactions

This compound undergoes various isomerization and skeletal rearrangement reactions, leading to different monoterpene isomers and aromatic compounds fishersci.benih.govfishersci.cawikipedia.orgfishersci.cafishersci.nofishersci.sefishersci.seatamankimya.comfishersci.fi.

Isomerization to 2-Carene

The isomerization of 3-carene to 2-carene is a well-studied transformation, often serving as a preliminary step for further synthetic applications fishersci.benih.govfishersci.cawikipedia.orgfishersci.cafishersci.fifishersci.sewikipedia.orgwikipedia.org.

Several catalytic systems have been employed for the isomerization of 3-carene to 2-carene. The alkaline catalyst system of sodium (Na) and o-chlorotoluene is effective, where the reaction between sodium metal and o-chlorotoluene generates a carbanion that acts as a strong base. This carbanion facilitates the abstraction of hydrogen atoms from 3-carene, leading to electron rearrangement and the formation of the 2-carene isomer fishersci.cafishersci.sewikipedia.org. Historically, this reaction was performed in xylene solvent fishersci.cawikipedia.org.

Solid bases such as magnesium oxide (MgO), calcium oxide (CaO), nickel on silicon dioxide (Ni/SiO2), glaucolite, and basic zeolites have also been reported to catalyze this isomerization. However, these methods typically require high temperatures and often exhibit low selectivity for 2-carene fishersci.cawikipedia.orgfishersci.sewikipedia.org. Montmorillonite clays, specifically Montmorillonite K10, have also been utilized as catalysts for the isomerization of 3-carene to 2-carene fishersci.benih.gov. This catalytic process can yield a mixture containing 10% 2-carene, 30% 3-carene, 20% m- and p-cymols, 12% terpinenes, and 5% limonene fishersci.benih.gov. While hydrogenation catalysts like Raney nickel and palladium on carbon can produce 2-carene under a hydrogen atmosphere, their selectivity is generally low due to concurrent hydrogenation to carane fishersci.cawikipedia.org.

Research has explored solvent-free methodologies for the isomerization of 3-carene to 2-carene, particularly using the Na/o-chlorotoluene catalyst system fishersci.cawikipedia.orgfishersci.sewikipedia.org. Studies indicate that the isomerization can effectively occur under solvent-free conditions, with results comparable to those achieved with xylene as a solvent fishersci.cafishersci.sewikipedia.org.

The following table compares the conversion and selectivity of 3-carene isomerization to 2-carene under solvent and solvent-free conditions using the Na/o-chlorotoluene catalyst:

| Condition | Reaction Time (hours) | Conversion (%) | Selectivity (%) |

| Solvent-free | 24 | 27.72 | 83.27 |

| With xylene solvent | 24 | 23.59 | 86.87 |

There were no significant differences observed in selectivity between the solvent and solvent-free conditions fishersci.cafishersci.sewikipedia.org. It is important to note that prolonged reaction times, such as 48 hours under solvent-free conditions, can lead to the formation of by-products like m-cymene and p-cymene due to dehydrogenation fishersci.ca.

Catalytic Systems (e.g., Na/o-chlorotoluene, solid bases)

Ring Opening and Rearrangement Pathways

This compound undergoes various ring-opening and rearrangement reactions, influenced by factors such as temperature, acid catalysis, and the presence of specific reagents. Thermal decomposition of 3-carene, for instance, can lead to the formation of aromatic compounds, including toluene, xylene, and cymene, especially at temperatures ranging from 723 K to 833 K ias.ac.in. At higher temperatures (920-1220 K), products like acetylene, allene, butadiene, isoprene, cyclopentadiene, and hexatriene are observed ias.ac.in.

Acid-catalyzed ring-opening (ACRO) reactions of 3-carene are more complex compared to other bicyclic monoterpenes like pinene. The alkene bond of 3-carene must first isomerize into 2-carene, which then undergoes fragmentation via a less favored ACRO pathway rsc.org. The presence of dimethyl sulfide (Me₂S) can accelerate these ACRO reactions rsc.org. Vigorous acid treatment of 3-carene can result in a mixture of meta- and para-menthadienes and viscous oils google.com.

Isomerization of 3-carene to 4-carene can be achieved using hydrogenation catalysts or strong base catalysts capable of forming carbanions, leading to near-equilibrium mixtures (approximately 60% 3-carene and 40% 4-carene) google.com. 4-Carene can then thermally isomerize to d-trans-isolimonene google.comgoogle.com. Base-catalyzed isomerization of 3-carene to 2-carene has also been reported, with the reaction occurring at specific temperatures and with catalysts like Na/o-chlorotoluene, even under solvent-free conditions orientjchem.org.

The rearrangement of 3-carene oxide, an epoxide derivative, has also been studied, indicating further avenues for structural transformations acs.org.

Application of this compound as a Synthon in Complex Molecule Synthesis

This compound is widely utilized as a chiral synthon in the stereoselective synthesis of various complex molecules, leveraging its inherent chirality to control the stereochemistry of the products researchgate.netichem.md.

Stereoselective Synthesis of 2,2-Dimethyl-1,3-Disubstituted Cyclopropanes

This compound and its isomer, 2-carene, are important starting materials for the stereoselective synthesis of optically active 1,3-disubstituted 2,2-dimethylcyclopropanes researchgate.netichem.mdichem.mdscirp.orgacs.org. This includes the preparation of precursors for insecticides ichem.md. For example, 4-substituted 2-carenes are commonly used in these syntheses ichem.md.

Total Synthesis of Biologically Active Natural Products (e.g., Ingenol)

This compound has been successfully employed as an inexpensive and readily available starting material for the total synthesis of complex biologically active natural products, notably ingenol thieme-connect.comcapes.gov.brnih.govorganic-chemistry.orgwebsite-files.comresearchgate.netacs.orgacs.org. Ingenol, a diterpenoid with a unique "inside-outside" bicycloundecane core, possesses significant anticancer activity, with derivatives like ingenol mebutate approved for treating actinic keratosis thieme-connect.comcapes.gov.brnih.govorganic-chemistry.orgresearchgate.netacs.org.

Key Steps in (+)-Ingenol Synthesis from this compound thieme-connect.comorganic-chemistry.orgwebsite-files.com

| Step No. | Reaction Type/Reagent | Intermediate Formed | Yield/Outcome |

| 1-3 | Chlorination, Ozonolysis, Methylation-Aldol Sequence | Hydroxyketone C | 48% over two steps (chlorination, ozonolysis), 44% (methylation-aldol) thieme-connect.com |

| 4-6 | Pauson-Khand Reaction | Intermediate E (from D) | 72% thieme-connect.com |

| 10 | Vinylogous Pinacol Rearrangement | Strained in,out-bridged system G (from F) | 80% thieme-connect.com |

| Overall | Total Synthesis (14 steps) | (+)-Ingenol | 1.2% overall yield thieme-connect.comresearchgate.net |

Preparation of Chiral Ligands for Asymmetric Catalysis

This compound is a valuable precursor for the synthesis of a variety of chiral ligands used in asymmetric catalysis, enabling enantioselective reactions ichem.mddntb.gov.uaichem.mdresearchgate.netresearchgate.net.

This compound-based chiral phosphites represent an important class of chirality transfer agents for asymmetric catalysis ichem.mdidsi.mdresearchgate.net. These phosphite-type ligands offer advantages such as pronounced π-acidity, oxidation stability, synthetic availability, and low cost idsi.md. They can be designed as P*-chiral monodentate phosphite ligands with five-membered phosphacycles and various exocyclic substituents, allowing for fine-tuning of their steric and electronic properties ichem.md. The synthesis of these novel phosphites is often highly diastereoselective ichem.md.

This compound serves as an inexpensive chiral starting material for the preparation of mono-N-tosylated-1,2-diamines researchgate.netresearchgate.netresearchgate.netthieme-connect.comuw.edu.pluw.edu.pl. The synthetic procedure typically involves transforming this compound into the corresponding N-tosylaziridine derivative using chloramine-T trihydrate researchgate.netresearchgate.netresearchgate.netthieme-connect.com. Subsequent ring opening with sodium azide, followed by reduction of the azide function, yields the optically pure mono-N-tosylated-1,2-diamine researchgate.netresearchgate.netresearchgate.netthieme-connect.com.

These diamine ligands have proven effective in asymmetric transfer hydrogenations of aromatic ketones and endocyclic imines researchgate.netresearchgate.netresearchgate.netthieme-connect.comuw.edu.pluw.edu.pl. They can also be further modified by alkylation of the amino group to create other chiral ligands for applications such as the addition of diethylzinc to benzaldehydes researchgate.netresearchgate.net. Ruthenium complexes modified with these diamines have shown activity in the stereoselective reduction of C=N double bonds uw.edu.pl.

Synthesis of Mono-N-tosylated-1,2-diamines from this compound researchgate.netresearchgate.netresearchgate.netthieme-connect.com

| Step No. | Transformation | Reagent/Conditions | Product |

| 1 | Aziridination | Chloramine-T trihydrate | N-tosylaziridine derivative |

| 2 | Ring Opening | Sodium azide | Azido-alcohol/Azide |

| 3 | Reduction | Reduction of azide function | Optically pure mono-N-tosylated-1,2-diamine |

Chiral Phosphites as Bidentate Ligands

Development of this compound-Derived Polymeric Materials

The valorization of this compound as a renewable resource for polymer synthesis represents a key area of research in sustainable chemistry. Its inherent cyclic structure offers the potential to impart desirable properties, such as increased rigidity and thermal stability, to the resulting polymeric materials. This section explores the pathways for converting this compound into various polymeric structures, including bio-polyamides and polyesters.

Synthesis and Polymerization of Bio-Polyamides (e.g., β-Lactams, ε-Lactams)

The synthesis and polymerization of lactams derived from terpenes like this compound have opened new avenues for developing bio-based polyamides. Specifically, both β-lactams and ε-lactams have been successfully synthesized from this compound. These new biopolymers are characterized as polyamide 2 (PA2) and polyamide 6 (PA6)-type materials, featuring aliphatic stereoregular side chains that contribute to their unique properties. researchgate.netnih.gov

The synthetic pathway for obtaining these lactam monomers typically involves a multi-step process. For instance, this compound can be converted to an alcohol via hydroboration or to an epoxide using enzymes like CAL-B, followed by oxidation to form a ketone. This ketone is then transformed into an oxime, which subsequently undergoes a Beckmann rearrangement to yield the lactam monomers. researchgate.net An optimized synthesis for the this compound based lactam involved ketone formation by epoxidation and subsequent rearrangement, rather than hydroxylation and oxidation. Depending on the epoxidation method, stereoisomeric epoxides are obtained, and diastereoselective rearrangement allows for the selective synthesis of different lactams, such as 3R-caranlactam and its methyl-group diastereomer, 3S-caranlactam. tum.de

The polymerization of these lactams is typically achieved through anionic ring-opening polymerization (ROP). researchgate.netresearchgate.net Notably, the this compound-derived PA6-type polyamide has demonstrated remarkable properties, achieving molecular weights exceeding 30 kDa, which is among the highest reported for lactam-based polyamides derived from terpenes. researchgate.netnih.gov Furthermore, this material exhibits a glass transition temperature (Tg) of 120 °C, surpassing that of commercial PA6 by 60 °C. researchgate.netnih.gov The absence of a melting point (Tm) in some instances indicates high amorphicity, suggesting the potential for transparent bio-polyamides with applications in new fields. researchgate.netnih.gov Depending on the diastereomeric configurations of the lactams, either semi-crystalline or amorphous, transparent polymers can be obtained, which possess thermal properties competitive with commercial high-performance polyamides. researchgate.netresearchgate.net

Detailed research findings on the thermal properties of this compound-derived polyamides are summarized in the table below:

| Polymer Type (Derived from this compound) | Molecular Weight (Mn) | Glass Transition Temperature (Tg) | Melting Point (Tm) | Amorphicity/Crystallinity | Reference |

| PA6-type polyamide | >30 kDa | 120 °C | Not observed (Amorphous) | High amorphicity | researchgate.netnih.gov |

| Poly-3R-caranamide | >30 kg/mol | 120 °C | Amorphous | Amorphous | tum.de |

Polyester Synthesis from this compound-Based Lactones and Diols

The utilization of this compound extends to the synthesis of bio-based polyesters, which serve as potential substitutes for fossil-based polymers. This involves multi-step oxidative transformations to yield carene-based lactones and diols, which then serve as monomers for polymerization. tum.dersc.org

A multi-step oxidative transformation pathway has been developed to obtain lactones from this compound. This process typically involves hydroboration, followed by oxidation, and finally a Baeyer-Villiger oxidation. rsc.org This sequence leads to the successful isolation of two different regioisomeric lactones: α-carenelactone (αCarL) and ε-carenelactone (εCarL). rsc.org For instance, starting from this compound, (–)-cis-carane-4-one can be obtained, and its Baeyer-Villiger oxidation yields a mixture of terpenoid lactones, including ε-carenelactone and α-carenelactone, often in a 2:1 ratio. researchgate.net These pure compounds, or mixtures thereof, can then be polymerized using various metalorganic catalysts, resulting in both amorphous and semi-crystalline polyesters. rsc.orgtum.de

The thermal properties of these polyesters, as determined by techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), reveal glass transition temperatures ranging from -15 to 50 °C and melting points up to 170 °C. rsc.org This range of properties makes them promising candidates for further research and application. rsc.org

In addition to lactone formation, this compound can be transformed into diols suitable for polyester synthesis. One such transformation involves the reductive ozonolysis of this compound, which yields 3-carene diol (3CarDiol). rsc.org This diol can then be copolymerized with terephthalate derivatives, such as dimethyl terephthalate, to produce polyesters. rsc.org The resulting polyesters have also been characterized for their thermal properties, further demonstrating the versatility of this compound as a building block for diverse polymeric materials. rsc.org

Biological Activities and Pharmacological Potentials of + -3-carene and Its Derivatives Excluding Human Clinical Trials

Antimicrobial Properties and Mechanisms of Action

Interference with ATP Synthesis and Energy Metabolism

Anti-biofilm Formation Studies

(+)-3-Carene has demonstrated significant capabilities in inhibiting biofilm formation. Studies have shown its strong inhibitory effect against Staphylococcus aureus biofilm, with a reported minimum inhibitory concentration (MIC) of 10.39 mg/mL. nih.govresearchgate.net Beyond Staphylococcus aureus, this compound also exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria, including Brochothrix thermosphacta and Pseudomonas fluorescens, by interfering with their biofilm formation processes. researchgate.net

Anti-inflammatory Investigations (in vitro and in vivo models, non-human)

This compound possesses notable anti-inflammatory properties, as evidenced by various studies. It has been observed to inhibit nociceptive stimulus-induced inflammatory infiltrates and the overexpression of cyclooxygenase-2 (COX-2), contributing to an antinociceptive effect. medchemexpress.commedchemexpress.com In in vitro models, this compound has been shown to decrease the expression of inflammatory-related genes, such as interleukin-4 (IL-4) and interleukin-13 (IL-13), and to reduce the secretion of β-hexosaminidase in lipopolysaccharide (LPS)-stimulated RBL-2H3 cells. mdpi.com Furthermore, essential oils rich in 3-carene have demonstrated promising anti-inflammatory effects in non-human in vivo models, such as the carrageenan-induced paw edema model in mice, and have exhibited in vitro inhibition of 5-lipoxygenase (5-LOX). nih.gov

Neurobiological and Central Nervous System Effects (non-human models)

This compound exhibits significant neurobiological and central nervous system effects, particularly related to sleep enhancement, primarily through its interaction with GABAA-benzodiazepine (BZD) receptors. nih.goven-journal.orgen-journal.orgnih.govresearchgate.netmdpi.com

This compound has been identified as a potent inhibitor of Acetylcholinesterase (AChE). acs.orgtandfonline.comresearchgate.netnih.govscielo.brbmmj.org Research indicates that this compound, alongside other bicyclic monoterpenoids like α-pinene, strongly inhibits AChE activity and functions as an uncompetitive inhibitor. acs.orgnih.gov Specifically, this compound has been reported to achieve 33% inhibition of human AChE at a final concentration of 0.08 mM. tandfonline.com Furthermore, it has been shown to inhibit bovine and human erythrocyte AChE with an IC50 range of 0.2 to 0.3 mM. researchgate.net

Table 1: Acetylcholinesterase (AChE) Inhibition by this compound

| Enzyme Source | Inhibition Type | Concentration/IC50 | Inhibition Percentage/Effect | Reference |

| Human AChE | Uncompetitive | 0.08 mM | 33% inhibition | acs.orgtandfonline.comnih.gov |

| Bovine/Human Erythrocyte AChE | Uncompetitive | 0.2 - 0.3 mM (IC50) | Potent inhibition | researchgate.net |

In non-human models, this compound acts as a positive modulator for GABAA-BZD receptors, leading to sleep-enhancing effects. nih.goven-journal.orgen-journal.orgnih.govresearchgate.netmdpi.com Oral administration of 3-carene has been shown to increase sleep duration and reduce sleep latency in pentobarbital-induced sleep tests in mice. nih.goven-journal.org This effect is attributed to its ability to potentiate GABAA receptor-mediated synaptic responses by prolonging the decay time constant of inhibitory synaptic responses. nih.goven-journal.orgresearchgate.net Molecular docking studies further suggest that 3-carene binds to the BZD site of the α1 and ϒ2 subunits of the GABAA-BZD receptor. nih.goven-journal.orgnih.govresearchgate.net

Acetylcholinesterase (AChE) Inhibition

Bone Metabolism and Osteogenesis Stimulation (in vitro/cellular models)

This compound has demonstrated stimulatory effects on bone metabolism and osteogenesis in in vitro and cellular models. medchemexpress.commedchemexpress.comresearchgate.netnih.gov In studies using mouse osteoblastic MC3T3-E1 subclone 4 cells, a low concentration (up to 5 µM) of 3-carene significantly stimulated the activity and expression of alkaline phosphatase, an early marker of osteoblastic differentiation, by day 9. researchgate.netnih.gov By day 15, this compound dramatically promoted the induction of calcium in a dose-dependent manner. researchgate.netnih.gov This stimulatory effect on mineralization is potentially linked to its capacity to induce the protein expression/activation of mitogen-activated protein kinases (MAPK) and to increase the transcript levels of osteoblast mineralization-related genes, such as osteopontin and type I collagen. researchgate.netnih.gov

Enzyme Inhibition Beyond Acetylcholinesterase

Beyond its effects on Acetylcholinesterase, derivatives of this compound have shown inhibitory activity against other enzymes. Novel structural types of this compound derivatives, specifically those featuring hexahydroisobenzofuran and 3-oxabicyclo[3.3.1]nonane scaffolds, have been identified as potent inhibitors of tyrosyl-DNA phosphodiesterase 1 (TDP1). mdpi.comworktribe.com The most potent compound among these derivatives exhibited an IC50 value of 0.65 µM against TDP1. mdpi.comworktribe.com

Table 2: Enzyme Inhibition by this compound and its Derivatives

| Enzyme Target | Compound/Derivative | Effect/IC50 | Reference |

| Acetylcholinesterase (AChE) | This compound | Potent inhibition, uncompetitive; IC50 0.2-0.3 mM (bovine/human erythrocyte) | acs.orgtandfonline.comresearchgate.netnih.govscielo.brbmmj.org |

| Butyrylcholinesterase (BChE) | 3-Carene | 50% inhibition at 2 mM | tandfonline.com |

| Tyrosyl-DNA phosphodiesterase 1 (TDP1) | This compound derivatives (hexahydroisobenzofuran and 3-oxabicyclo[3.3.1]nonane scaffolds) | IC50 0.65 µM (most potent derivative) | mdpi.comworktribe.com |

| 5-lipoxygenase (5-LOX) | 3-Carene (as part of essential oil) | Inhibition (in vitro) | nih.gov |

| Tyrosinase | 3-Carene (as part of essential oil) | Inhibition (in vitro) | nih.gov |

Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibition and Derivative Potency

Tyrosyl-DNA Phosphodiesterase 1 (TDP1) is a crucial DNA repair enzyme that plays a significant role in removing various covalent adducts from the 3′ end of DNA. uni.luwikipedia.org Specifically, TDP1 is responsible for neutralizing DNA lesions caused by DNA topoisomerase I (TOP1) inhibitors, such as the widely used anticancer drugs topotecan and irinotecan. uni.luwikipedia.orgnih.govciteab.com By cleaving the phosphotyrosyl bond between TOP1 and the 3′-end of DNA, TDP1 can counteract the therapeutic effects of these TOP1 poisons, thereby contributing to drug resistance in cancer cells. uni.lunih.govciteab.com Consequently, the inhibition of TDP1 represents a promising strategy to enhance the efficacy of existing DNA-damaging chemotherapeutic agents and sensitize tumor cells to their action. uni.luwikipedia.orgnih.govciteab.comnih.gov

Detailed Research Findings

Research has led to the discovery of novel structural types of potent TDP1 inhibitors derived from this compound. nih.govciteab.comnih.gov These monoterpene-derived compounds feature hexahydroisobenzofuran and 3-oxabicyclo[3.3.1]nonane scaffolds. nih.govciteab.comnih.gov The synthesis of these inhibitors typically involves the preliminary isomerization of this compound to (+)-2-Carene, followed by reactions with heteroaromatic aldehydes. nih.govciteab.comnih.gov

All compounds synthesized through this approach have demonstrated inhibitory activity against the TDP1 enzyme, with potency observed at micro- and submicromolar levels. nih.govciteab.comnih.gov The most potent compound identified within these novel series exhibited an IC₅₀ value of 0.65 µM. nih.govciteab.comnih.gov For comparison, furamidine, a known bisbenzamidine derivative and commercially available TDP1 inhibitor, was used as a positive control, showing an IC₅₀ of 1.2 ± 0.3 µM. nih.gov

Structure-Activity Relationship (SAR) Analysis

Investigations into the structure-activity relationships of these this compound derivatives revealed important insights into their inhibitory properties. Compounds incorporating phenyl and alkyl substituents showed no significant activity against TDP1. In contrast, substances possessing heterocyclic substituents displayed varying degrees of TDP1 inhibition, with IC₅₀ values ranging from 0.65 to 28 µM. A notable finding was that the addition of bromine to the heterocycle significantly enhanced the inhibitory capacity of these compounds.

Synergistic Effects

Further biological investigations have explored the potential of these non-cytotoxic this compound derivatives to act as chemosensitizing agents. For two specific TDP1 inhibitors (referred to as 11h and 12k in the research), a synergistic effect was observed when co-administered with topotecan in HEK293FT cells. nih.govciteab.comnih.gov Crucially, this synergistic effect was not found in HEK293FT cells where the TDP1 gene was knocked out (TDP1−/− cells), strongly suggesting that the observed synergy is directly attributable to the inhibition of TDP1. nih.govciteab.comnih.gov Synergy with topotecan was also demonstrated for compound 11h in other cancer cell lines. nih.gov This indicates that these non-cytotoxic TDP1 inhibitors can enhance the effectiveness of current chemotherapeutic agents, potentially allowing for reduced dosages of the primary drug and a concomitant reduction in toxic side effects. nih.govciteab.comnih.gov

Data Tables

The following table summarizes the inhibitory potency of selected this compound derived compounds and a positive control against TDP1.

| Compound Class/Name | IC₅₀ (µM) | Notes |

| Most potent this compound derivative (heterocyclic substituent) | 0.65 | nih.govciteab.comnih.gov |

| Furamidine (Positive Control) | 1.2 ± 0.3 | nih.gov |

| This compound derivatives with heterocyclic substituents | 0.65 - 28 | Range of activity |

| This compound derivatives with phenyl and alkyl substituents | No activity |

Environmental Fate and Atmospheric Chemistry of + -3-carene

Atmospheric Oxidation Processes

Monoterpenes, including (+)-3-Carene, are recognized as important precursors for the formation of secondary organic aerosols (SOA) in the atmosphere. nih.govresearchgate.netnih.gov The oxidation of this compound contributes to the formation of highly oxidized organic molecules (HOMs) in the gas phase and relatively low-volatility SOA, predominantly composed of C-C species. nih.govichf.edu.pl

Ozonolysis Mechanism and Kinetics

The gas-phase ozonolysis of 3-carene proceeds via the well-established Criegee mechanism. nih.govnih.govscience-softcon.de This process is initiated by the addition of an ozone molecule to the C=C double bond of 3-carene, resulting in the formation of energy-rich primary ozonides (POZs). nih.govnih.govscience-softcon.de These POZs are highly unstable and rapidly decompose into Criegee intermediates (CIs). nih.govnih.govscience-softcon.de

Criegee intermediates can undergo unimolecular isomerizations, leading to the formation of various products such as dioxiranes, secondary ozonides (SOZs), and vinyl hydroperoxides (VHPs). nih.govscience-softcon.denih.gov Only a minor fraction, approximately 4% at 298 K and 760 Torr, of these CIs are stabilized through collisional processes. nih.govnih.govnih.gov Theoretical studies have indicated specific formation yields for these products: dioxiranes at 0.16, SOZ at 0.24, and vinyl hydroperoxides at 0.56. science-softcon.de Furthermore, the vinyl hydroperoxides can undergo further dissociation, yielding vinoxy-type radicals and hydroxyl radicals. nih.govnih.gov The fractional yield of OH radicals from the ozonolysis of 3-carene has been theoretically calculated to be in the range of 0.56 to 0.59. nih.govnih.gov Experimental measurements have reported OH yields ranging from 0.65±0.10 to 1.1±1.0. science-softcon.de This ozonolysis pathway is crucial as it significantly contributes to both SOA formation and the generation of OH radicals in the atmosphere. researchgate.netnih.gov

Table 1: Rate Constants for this compound Ozonolysis

| Oxidant | Temperature (K) | Rate Constant (cm s) | Reference |

| O | 300 | (4.4 ± 0.2) × 10 | science-softcon.de |

Reactions with Hydroxyl Radicals (OH) and Kinetic Studies

The reaction of this compound with hydroxyl radicals (OH) is a significant daytime degradation pathway. nih.govnih.govscience-softcon.de The attack of the OH radical on the double bond of 3-carene can occur in multiple orientations, leading to a diverse array of oxidation products. nih.gov These reactions lead to the formation of organic peroxy radicals (RO). science-softcon.de Subsequently, these RO radicals can react with nitric oxide (NO), which can either regenerate OH radicals or lead to the formation of organic nitrates (RONO). science-softcon.de Organic nitrates are important for SOA formation as they are generally less volatile and more hydrophilic than their parent compounds, effectively terminating the radical chain. science-softcon.de An organic nitrate yield of 0.25±0.04 has been determined from the reaction of NO with RO derived from Δ3-carene. science-softcon.de Computational studies suggest that alkoxy bond scission of the cyclohexyl ring in 3-carene's oxidation pathway likely facilitates the efficient formation of highly oxidized organic molecules (HOMs). ichf.edu.pl

Table 2: Rate Constants for this compound Reactions with Hydroxyl Radicals

| Oxidant | Temperature (K) | Rate Constant (cm molecule s) | Reference |

| OH | 304 | (8.0 ± 0.5) × 10 | science-softcon.de |

| OH | 297 | (8.1 ± 0.2) × 10 | researchgate.net |

The temperature-dependent rate coefficient for the reaction of OH with Δ3-carene is expressed by the Arrhenius equation: k = (2.8 ± 0.4) × 10 × exp((321 ± 40)K × T) cms. acs.org This expression shows excellent agreement with recent absolute rate studies. acs.org Notably, this compound exhibits a larger OH reaction rate constant (8.0 × 10 cm molecule s) compared to α-pinene (5.4 × 10 cm molecule s). ichf.edu.pl

Formation of Secondary Organic Aerosols (SOA) Precursors

This compound is a significant contributor to Secondary Organic Aerosol (SOA) formation in the atmosphere. nih.govresearchgate.netnih.govichf.edu.pl Chamber studies have revealed the presence of highly oxidized organic molecules (HOMs) in the gas phase and low-volatility SOA, primarily composed of C-C species, resulting from the photochemical oxidation of Δ3-carene. nih.govichf.edu.pl The reported SOA yields from the photochemical oxidation of Δ3-carene vary, ranging from 2% to 38%. researchgate.net

Among the oxidation products, caronaldehyde (CHO), a main daytime organic oxidation product of Δ3-carene, is less volatile than its parent compound and thus can contribute to particle formation in the atmosphere. science-softcon.de Organic nitrates (RONO), formed from the reaction of peroxy radicals (RO) with nitric oxide (NO), are also crucial for SOA formation due to their reduced volatility and increased hydrophilicity. science-softcon.de

When this compound is oxidized in mixtures with other monoterpenes like α-pinene, it can lead to the formation of volatile organic compound (VOC)-cross-product dimers within the SOA. Examples of such dimers include one likely composed of cis-caric acid and 10-hydroxy-pinonic acid, and another dimer ester potentially formed from caronaldehyde and terpenylic acid. Comparisons of HOM distributions indicate that Δ3-carene ozonolysis can lead to HOMs with higher oxygen content (e.g., CHO) compared to α-pinene ozonolysis. researchgate.net

Table 3: Yields of Key Oxidation Products from this compound

| Reaction | Product | Yield (Mean ± Error) | Reference |

| Δ3-carene + OH | Caronaldehyde | 0.30 ± 0.05 | science-softcon.de |

| Δ3-carene + O | Caronaldehyde | 0.06 ± 0.02 | science-softcon.de |

| NO + RO (from Δ3-carene) | Organic Nitrate | 0.25 ± 0.04 | science-softcon.de |

| Δ3-carene Ozonolysis | OH | 0.65 ± 0.10 | science-softcon.de |

Thermal Degradation and Pyrolysis Studies

Thermal decomposition studies of 3-carene have been conducted across a wide range of elevated temperatures, from 650 K to 1050 K in jet-stirred quartz reactors and from 920 K to 1260 K in single pulse shock tubes. The decomposition of 3-carene typically commences around 723 K and is largely complete by 970 K.

Product Identification and Reaction Pathways at Elevated Temperatures

The pyrolysis of 3-carene yields a variety of hydrocarbon products. Observed products include acetylene, allene, butadiene, isoprene, cyclopentadiene, 1,3,5-hexatriene, benzene, toluene, and p-xylene. Research indicates that linear hydrocarbons are the primary products of 3-carene pyrolysis.

At lower pyrolysis temperatures, specifically between 753 K and 833 K, major products include toluene, xylene, and cymene, with methylstyrene, styrene, and benzene also present. Isoprene and propene are considered minor products in this temperature range. As temperatures increase, the product distribution shifts; for instance, acetylene can constitute approximately 40% of the products, while allene, butadiene, and isoprene collectively account for about 30%. The remaining products include hexatriene, toluene, xylene, and benzene.

Mechanistically, the initial decomposition pathways are dominated by a hydrogen elimination reaction, which primarily produces cara-2,4-diene. Additionally, radical pathways contribute to the formation of aromatic compounds through ring opening. The C3 ring opening process has been identified as a key initiation step in the thermal decomposition of both 3-carene and the CH radical, which is formed through hydrogen dissociation or abstraction from 3-carene. Other reported reaction pathways in the thermal degradation of monoterpenes, which may be relevant to 3-carene, include allylic oxidation, cyclo-etherification, Wagner–Meerwein rearrangement, epoxidation, and cleavage and removal of partial structures.

Impact of Catalysts and Initiators on Hydrocarbon Yields

The thermal degradation of 3-carene can be influenced by the presence of catalysts and initiators, which are employed to optimize the yield of desired hydrocarbon products. Various heterogeneous catalysts, such as zeolite-HY, zeolite-Hβ, and Mordenite, as well as homogeneous initiators like peroxides, hydrazine derivatives, azo compounds, and alkyl amines, have been investigated for their impact on 3-carene pyrolysis.

A significant finding is that the combination of a free-radical initiator, such as TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy), and a zeolite catalyst (HY) can substantially enhance the yield of low-molecular-weight (LMW) hydrocarbons. This synergistic effect is particularly pronounced at lower temperatures, where the combined approach outperforms thermal cracking or cracking with either an initiator or a catalyst alone. For instance, at 445 °C, TEMPO + HY-assisted pyrolysis of 3-carene resulted in approximately 17% yield of LMW hydrocarbons, which is notably higher than the yields obtained with TEMPO alone (1%) or HY alone (12%). The use of initiators can accelerate the rate of hydrocarbon pyrolysis and reduce the required reaction temperatures. The overarching goal of these studies is to maximize the production of LMW hydrocarbons while minimizing the formation of char or coke, which is crucial for applications in endothermic fuel systems.

Analytical Methodologies for + -3-carene Research

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are indispensable for isolating (+)-3-Carene from complex mixtures and determining its concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed and highly effective technique for the analysis of volatile organic compounds (VOCs) like this compound nih.govlbl.gov. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.

Separation: In GC-MS, a sample containing this compound is vaporized and carried through a chromatographic column by an inert gas (e.g., helium). The column separates components based on their differential interactions with the stationary phase and their volatility. For terpene analysis, columns such as HP-5MS, DB-5, HP-101, HP-20M, and HP-FFAP have been utilized pherobase.com. The oven temperature program typically starts at a low temperature (e.g., 50°C for 1 min) and increases gradually (e.g., 10°C/min to 250°C) to ensure optimal separation of various terpenes scioninstruments.commst.dk.

Identification and Quantification: After separation, compounds elute into the mass spectrometer, where they are ionized (commonly by electron impact, EI, at 70 eV) and fragmented rsc.orgnih.gov. The resulting mass spectrum, a unique "fingerprint" of the molecule, is then compared against spectral libraries (e.g., NIST library) for identification scioninstruments.comrsc.org. The retention time (RT) and retention index (RI) are crucial parameters for confirming identification, especially for isomers with similar mass spectra nih.govcore.ac.uk. For instance, this compound has been reported with a retention time of 6.48 min in certain SPME/GC-MS analyses mdpi.comresearchgate.net. Kovats Retention Indices for 3-Carene on various columns range from approximately 1004 to 1180 pherobase.com.

Research Findings and Applications:

GC-MS has been used to identify this compound as a major volatile compound emitted from Pinus sylvestris timber nih.gov.

It is also a predominant indoor VOC found in new manufactured houses, characteristic of wood product emissions, and quantified by thermal desorption GC-MS lbl.gov.

GC-MS analysis was instrumental in identifying two new human metabolites of this compound: Delta(3)-carene-10-ol and Delta(3)-carene-epoxide, by comparing GC retention times and mass spectra of synthesized standards nih.govresearchgate.net.

The technique has been applied to analyze volatile compounds in transgenic tobacco plants expressing the Pd3-car gene, confirming the production of 3-carene by matching its retention time and MS fragmentation pattern with a standard mdpi.comresearchgate.net.

Quantitative SPME-GC-MS methods using internal standards (e.g., Toluene-d8, phenol-d6, naphthalene-d8) have been developed for this compound, with detection limits around 1 mg/kg and uncertainties between 10-25% RSD mst.dk.

| GC-MS Parameter | Typical Value/Range | Reference |

|---|---|---|

| Injector Temperature | 230-290 °C | scioninstruments.commst.dk |

| Oven Program | 50°C (1 min) to 250°C at 10°C/min | scioninstruments.commst.dk |

| Carrier Gas | Helium, 1.0-1.6 ml/min | scioninstruments.commst.dk |

| Ionization Mode | Electron Impact (EI, 70 eV) | rsc.orgnih.gov |

| Scan Range (m/z) | 35-300 or 50-600 Da | mst.dknih.gov |

| Retention Time (RT) | ~6.48 min (specific conditions) | mdpi.comresearchgate.net |

| Kovats Retention Index (RI) | 1004-1180 (various columns) | pherobase.com |

Thermal desorption (TD) is a pre-concentration technique often coupled with GC-MS for the analysis of volatile and semi-volatile organic compounds (VOCs) from solid or sorbent-based samples knaw.nl. This method is particularly useful for analyzing this compound in air samples or from materials that emit VOCs.

Principle: In thermal desorption, analytes adsorbed onto a sorbent tube (e.g., Tenax GR, PDMS fiber) are rapidly heated, releasing the VOCs into a concentrated plug of carrier gas. This plug is then transferred to the GC-MS for separation and analysis nih.govknaw.nl. This technique minimizes sample preparation and enhances sensitivity for trace-level compounds, allowing detection at ppb levels or lower knaw.nl.

Applications for this compound:

TD-GC-MS has been successfully used to quantify individual VOCs, including this compound, emitted from new manufactured houses, collected on active samples over extended periods lbl.gov.

It has also been applied in studies identifying VOCs emitted by wood-rotting fungi and timber, where thermal desorption of VOCs entrained on Tenax GR was found to be an effective extraction method nih.gov.

this compound is included in proficiency testing schemes for VOCs using thermal desorption, highlighting its relevance in environmental and indoor air quality monitoring dguv.de.

Thermal desorption combined with GC-MS is also suitable for biological profiling, such as analyzing VOCs in exhaled breath, offering a non-invasive alternative to traditional biological monitoring knaw.nl.

Gas Chromatography-Mass Spectrometry (GC-MS)

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming its identity and revealing its unique features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the complete structure of organic molecules, including this compound, by analyzing the magnetic properties of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C) mdpi.combmrb.ioresearchgate.net.

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environments (chemical shifts), and their connectivity (coupling patterns). For this compound, characteristic proton signals are observed. For instance, an olefinic proton (C=CH) typically appears around 5.23 ppm . Other proton signals for this compound include methyl groups and cyclopropane ring protons, observed in distinct regions, such as 1.022 ppm and 0.761 ppm for gem-dimethyl protons, and a broad range from 0.47 to 2.62 ppm for other aliphatic and cyclopropane protons .

¹³C NMR Spectroscopy: This technique reveals the number of different carbon environments and their chemical shifts, which are highly sensitive to the electronic environment of the carbon atoms libretexts.orgoregonstate.edu. For this compound, the two olefinic carbons typically resonate around 131.30 ppm and 119.56 ppm chemicalbook.com. Other carbon signals, corresponding to the cyclopropane ring carbons and methyl groups, are found in the aliphatic region, such as 28.42 ppm, 24.93 ppm, 23.63 ppm, 20.89 ppm, 18.71 ppm, 16.90 ppm, 16.78 ppm, and 13.20 ppm chemicalbook.com.

DEPT (Distortionless Enhancement by Polarization Transfer) Spectroscopy: DEPT experiments (e.g., DEPT-90, DEPT-135) help differentiate between CH₃, CH₂, CH, and quaternary carbons. DEPT-90 shows only CH carbons, while DEPT-135 shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, with quaternary carbons being absent bmrb.io. This is crucial for assigning specific carbon types in the this compound structure.

HMBC (Heteronuclear Multiple Bond Correlation) Spectroscopy: HMBC is a 2D NMR technique that identifies correlations between carbons and protons separated by two, three, or occasionally four bonds mdpi.comcolumbia.edu. It is invaluable for establishing long-range connectivity within the this compound molecule, particularly useful for confirming the bicyclic structure and the positions of the methyl groups relative to the double bond and cyclopropane ring mdpi.com. HMBC correlations help confirm assignments made from 1D NMR spectra mdpi.combmrb.io.

Detailed NMR Data for this compound (CDCl₃) bmrb.iochemicalbook.com:

| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Olefinic CH | 5.23, 5.2265 | 119.56, 119.4019 |

| Quaternary Olefinic C | - | 131.30, 131.3902 |

| Cyclopropane CH | 0.80-0.47 (multiplets), 0.6094, 0.7092 | 16.78, 13.20, 23.6725, 13.1844 |

| Cyclopropane Quaternary C | - | 28.42, 28.3094 |

| Methyl (gem-dimethyl) | 1.022, 0.761, 1.025, 0.759 | 24.93, 20.89, 24.7418, 20.7293 |

| Methyl (on double bond) | 1.60 (singlet) | 18.71, 16.90, 18.3946, 16.5785 |

| Aliphatic CH₂ | 2.62-1.41 (multiplets), 1.9391, 2.3435, 1.784, 2.1607 | 16.7236 (one CH₂ group) |

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and spectrometer frequency. Data compiled from multiple sources bmrb.iochemicalbook.com.

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation at specific wavelengths, corresponding to molecular vibrations pherobase.comcopernicus.org.

For this compound, characteristic absorption bands in the IR spectrum include:

C-H stretching vibrations: Weak absorption bands around 3015-3018 cm⁻¹ are attributed to the stretching vibrations of unsaturated C-H bonds (alkene and cyclopropane C-H) mdpi.comnih.gov.

C=C stretching vibrations: A medium absorption band around 1608-1640 cm⁻¹ is characteristic of the C=C double bond stretching mdpi.comresearchgate.net.

C-H bending vibrations: Intense bands around 1440 cm⁻¹ and 885 cm⁻¹ are characteristic of C-H bending vibrations, including those from methyl groups and the cyclopropane ring researchgate.net. The cyclopropane ring itself has characteristic vibrations, though they may overlap with other C-H bending modes.

The IR spectrum provides complementary information to NMR, confirming the presence of alkene and cyclopropane functionalities.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is primarily used to detect chromophores, which are groups of atoms responsible for color by absorbing light.

For this compound, which is a monoterpene hydrocarbon with isolated double bonds and no extensive conjugated systems, strong absorption in the typical UV-Vis range (200-800 nm) is generally not expected. However, some studies on 3-carene derivatives or essential oils containing 3-carene might report UV-Vis data, often indicating the presence of conjugated systems if structural modifications have occurred mdpi.comnih.govvuvanalytics.com. For example, derivatives like 3-caren-5-one oxime esters have shown UV-Vis absorption maxima (λmax) in the range of 226.50 to 259.30 nm, indicating the presence of conjugated systems within these modified structures mdpi.comnih.gov. For the parent this compound, its UV-Vis spectrum would primarily show end absorption or very weak signals, as its isolated double bond does not constitute a strong chromophore for this region. However, vacuum ultraviolet (VUV) spectroscopy (125–240 nm) has been shown to provide unique spectral fingerprints for terpenes, including δ-3-carene, due to electronic transitions (σ→σ, n→σ, and π→π*) in this higher energy range vuvanalytics.comvuvanalytics.com.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a "soft" ionization technique widely utilized for the analysis of large, non-volatile, and thermally unstable molecules, including proteins, peptides, and other biological macromolecules libretexts.orglibretexts.org. The process involves applying a high voltage to a liquid sample, causing it to charge and spray into a fine aerosol libretexts.orgindusextracts.com. These charged droplets subsequently desolvate, releasing multi-charged ions into the gas phase, which are then detected by a mass spectrometer to determine their mass-to-charge (m/z) ratios libretexts.orglibretexts.org.

While ESI-MS offers high sensitivity and specificity for analyzing bioactive components within complex matrices, its direct application for the analysis of the parent this compound, a relatively non-polar terpene, is generally limited due to poor ionization in electrospray mode indusextracts.comsciex.com.cn. For routine terpene analysis, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) or Atmospheric Pressure Chemical Ionization (APCI) are often preferred for their suitability in handling volatile and semi-volatile compounds sciex.com.cnresearchgate.netmdpi.com.

However, ESI-MS can be instrumental in the characterization of more polar or larger derivatives of this compound, particularly its oxidation products. For instance, ultrahigh-performance liquid chromatography/electrospray ionization quadrupole time-of-flight mass spectrometry (UHPLC/ESI-qToF-MS) has been used to identify ozonolysis products of Δ3-carene, including ester dimers and highly oxygenated organic molecules (HOMs) researchgate.net. This highlights ESI-MS's utility in studying the transformation products of this compound rather than the parent compound itself.

Computational Chemistry and Modeling Approaches

Computational chemistry and modeling approaches are indispensable tools in the study of this compound, providing insights into its molecular structure, electronic properties, reaction mechanisms, and interactions with biological targets naturalproducts.netmdpi.com. These methods complement experimental studies by offering detailed atomic and molecular level understanding.

Quantum Chemical Calculations (e.g., DFT, Coupled Cluster Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and Coupled Cluster methods, are extensively applied to investigate the fundamental properties of this compound.

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the structural, electronic, and energetic properties of molecules e3s-conferences.org. For this compound, DFT calculations have been employed for:

Conformational Analysis: DFT studies, often utilizing functionals like B3LYP with various basis sets (e.g., 6-31G*), predict that the six-membered ring portion of the bicyclic skeleton in 3-carene is near-planar in nature acs.org.

Electronic Properties: DFT calculations can determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and the energy gap between them, providing insights into a molecule's reactivity e3s-conferences.orgnih.gov.

Thermochemical and Kinetic Parameters: DFT has been used to evaluate thermochemical and kinetic parameters for reactions involving this compound, such as its oxidation by ozone and hydroxyl radicals researchgate.net.

Reaction Pathway Modeling: DFT calculations (e.g., B3LYP/6-31G*) are also used to model stereoselective reactions, such as the epoxidation of 3-carene by peroxyformic acid, predicting reaction barriers and agreeing with experimental nuclear magnetic resonance (NMR) data acs.org. For example, the reaction pathway yielding the trans-epoxide product was found to have a significantly lower reaction barrier (7.8 kcal/mol) compared to that leading to the cis-epoxide product (9.4 kcal/mol) acs.org.

Coupled Cluster Methods , such as CCSD (Coupled Cluster Singles and Doubles) and CCSD(T) (Coupled Cluster Singles, Doubles, and Perturbative Triples), represent higher levels of ab initio theory that offer greater accuracy for electronic structure calculations acs.orgresearchgate.net. These methods have been utilized for this compound to:

Optical Activity: Coupled-cluster levels of theory (e.g., CCSD/aug-cc-pVDZ) have been enlisted to unravel the structural and electronic origins of observed optical activity and specific rotation, showing excellent agreement with measured vapor-phase rotatory powers for isolated (S)-(+)-3-carene acs.org.

High-Accuracy Energy Calculations: Single-point energy calculations at the CCSD(T) level have been performed for intermediates in the oxidation of 3-carene, contributing to a more accurate understanding of reaction energetics researchgate.net.

The following table summarizes some computational findings for this compound epoxidation:

| Epoxide Product | Calculated Reaction Barrier (kcal/mol) acs.org |

| trans-Epoxide | 7.8 |

| cis-Epoxide | 9.4 |

Kinetic Modeling of Reaction Pathways

Kinetic modeling plays a vital role in understanding the complex reaction pathways of this compound, particularly in the context of its thermal decomposition and atmospheric oxidation.

Thermal Decomposition (Pyrolysis): Detailed experimental and kinetic modeling studies have investigated the pyrolysis of 3-carene, which is considered a potential biofuel researchgate.net. The thermal decomposition of 3-carene typically commences around 800 K and is nearly complete by 970 K researchgate.net. Kinetic models, often automatically generated using tools like Genesys, consist of numerous species and reactions, with rate coefficients and thermodynamic properties calculated using quantum chemical methods such as CBS-QB3 researchgate.net. Research indicates that dominant pathways for 3-carene conversion involve hydrogen elimination reactions, leading to products like cara-2,4-diene, and radical chemistry, which can yield aromatics such as benzene researchgate.net.

| Parameter | Value |

| Rate Constant | k/s⁻¹ = 10^(9.95 ± 0.54) exp(-40.88 ± 2.71 kcal mol⁻¹ / RT) researchgate.net |

| Temperature Range | 920 K to 1220 K researchgate.net |

Atmospheric Oxidation (Ozonolysis, OH Radical Reactions): Kinetic modeling is crucial for understanding the atmospheric fate of Δ3-carene, which contributes significantly to secondary organic aerosol (SOA) formation copernicus.org.

Ozonolysis: The gas-phase ozonolysis of 3-carene proceeds via the Criegee mechanism, involving the initial addition of ozone to the double bond, followed by unimolecular isomerizations of primary ozonides (POZs) to Criegee intermediates (CIs) rsc.org. Kinetic calculations predict the formation of various products and the generation of hydroxyl radicals (OH) copernicus.orgrsc.org. For instance, theoretical calculations suggest specific yields for different products:

| Product Type | Predicted Yield copernicus.org |

|---|---|

| VHP and OH | ~56% |

| Secondary Ozonide (SOZ) | ~24% |

| DIO | 16% |

OH Radical Reactions: Computational methods are employed to develop mechanisms for the photochemical oxidation of Δ3-carene in the presence or absence of NOx acs.orgnih.gov. Quantum chemical calculations are used to determine rate coefficients for peroxy and alkoxy H-shifts and bond scission/ring opening reactions nih.gov. These studies suggest that alkoxy bond scission of the cyclohexyl ring is a likely pathway leading to the formation of highly oxygenated organic molecules (HOMs) acs.orgnih.gov.

Molecular Docking for Biological Activity Mechanisms

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when bound to a larger molecule (receptor), such as a protein or enzyme, to form a stable complex journalssystem.comjapsonline.comitjfs.com. This method helps in understanding the molecular mechanisms underlying the biological activities of compounds by predicting their binding affinities and interaction modes with specific biological targets journalssystem.combohrium.com.

For this compound, molecular docking studies are often conducted when it is identified as a component of complex natural extracts, such as essential oils, which exhibit various biological properties. For example, this compound has been found as a constituent in the essential oil of Artemisia abyssinica, which demonstrated antimicrobial properties, and its volatile constituents were subjected to molecular docking to explore their biological activities journalssystem.com. Similarly, this compound is present in the essential oil of Juniperus phoenicea berries, and molecular docking analyses have been performed to investigate the binding affinity of the oil's compounds to enzymes like α-amylase and α-glucosidase, relevant for anti-diabetic effects itjfs.com. These studies aim to identify which components of the complex mixture contribute to the observed biological effects and how they interact with specific enzymatic targets at a molecular level itjfs.com. While this compound is a component of these mixtures, specific detailed docking results solely for this compound itself with particular biological targets are often part of broader studies on the essential oil's constituents.

Q & A

Q. How can (+)-3-Carene be isolated and characterized from natural sources with high purity for experimental use?

Methodological Answer: Isolation typically involves steam distillation or hydrodistillation of pine essential oils, followed by fractional distillation. Characterization requires gas chromatography-mass spectrometry (GC-MS) for initial identification . Nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) and chiral chromatography are critical to confirm stereochemical purity, as this compound’s enantiomeric form impacts biological activity . Purity assessment should include refractive index measurements and comparison with certified reference standards.

Q. What analytical techniques are most reliable for quantifying this compound in complex biological or environmental matrices?

Methodological Answer: High-performance liquid chromatography (HPLC) coupled with UV detection or tandem mass spectrometry (LC-MS/MS) is optimal for quantification in biological samples (e.g., plasma, tissue homogenates) due to sensitivity and specificity . For environmental samples (e.g., air, soil), headspace solid-phase microextraction (HS-SPME) paired with GC-MS minimizes matrix interference . Calibration curves must be validated using matrix-matched standards to account for recovery variability.

Q. How should researchers design in vitro experiments to study this compound’s modulation of GABAA_AA-BZD receptors?

Methodological Answer: Use primary neuronal cultures or heterologous expression systems (e.g., HEK293 cells expressing human GABA receptor subunits). Electrophysiological techniques (patch-clamp) are essential to measure changes in chloride currents, with zolpidem as a positive control and flumazenil for antagonist validation . Dose-response curves (0.1–100 µM) should assess efficacy and potency. Include molecular docking simulations (e.g., AutoDock Vina) to predict binding affinity at the BZD site of α1/γ2 subunits .

Advanced Research Questions

Q. How can contradictions in reported pharmacological effects of this compound (e.g., anti-inflammatory vs. pro-inflammatory outcomes) be resolved?

Methodological Answer: Contradictions often arise from differences in experimental models (e.g., cell lines vs. primary cells) or dosing regimens. Replicate studies using standardized protocols (e.g., LPS-induced inflammation models in murine macrophages) with rigorous controls for enantiomeric purity . Employ transcriptomic profiling (RNA-seq) to identify context-dependent signaling pathways (e.g., NF-κB vs. Nrf2). Meta-analyses of existing data should account for species-specific metabolism and pharmacokinetic variability .

Q. What methodologies are effective for integrating multi-omics data to elucidate this compound’s systemic effects?